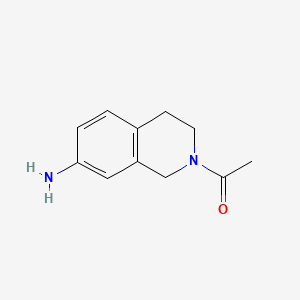

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVFMJLNNGXNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510474 | |

| Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81885-67-8 | |

| Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Molecular Weight Determination of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Abstract

This technical guide provides a comprehensive framework for the definitive determination of the molecular weight of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. Accurate molecular weight and formula confirmation are foundational to all subsequent research, ensuring compound identity, purity, and enabling precise stoichiometric calculations. This document details the theoretical calculation of the compound's molecular weight and outlines a robust, self-validating experimental workflow employing Mass Spectrometry (MS) and Elemental Analysis (EA). The causality behind methodological choices is explored, providing researchers with not only procedural steps but also the strategic rationale required for confident structural elucidation.

Introduction to this compound

The Tetrahydroisoquinoline Scaffold: A Privileged Structure

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that interact with a wide range of biological targets. THIQ-containing molecules have demonstrated significant bioactivity, including antiviral, antibacterial, antidiabetic, and antineoplastic properties, making them a focal point of intensive research in drug discovery.[1]

Physicochemical Identity of the Target Compound

The subject of this guide, this compound, is a specific derivative of the THIQ core. Its identity is defined by the following characteristics:

-

Systematic Name: N-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one

-

Common Name: 2-Acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline

-

Core Structure: A 1,2,3,4-tetrahydroisoquinoline ring system.

-

Key Functional Groups:

-

An acetyl group (-COCH₃) at the N-2 position.

-

A primary amine group (-NH₂) at the C-7 position of the aromatic ring.

-

The precise arrangement of these groups dictates the molecule's chemical properties and is foundational to its identity.

The Critical Role of Molecular Weight in Research

The molecular weight (MW) of a compound is one of its most fundamental physical properties. For researchers and drug developers, its accurate determination is non-negotiable for several reasons:

-

Identity Confirmation: Verifies that the synthesized or isolated compound is indeed the intended molecule.

-

Purity Assessment: The presence of unexpected masses in a sample can indicate impurities, residual solvents, or side products.

-

Stoichiometric Calculations: Essential for preparing solutions of known molarity, calculating reaction yields, and performing quantitative bioassays.

-

Regulatory Submission: Regulatory bodies like the FDA require definitive proof of structure and identity, for which accurate mass data is a cornerstone.

Theoretical Molecular Weight Calculation

The first step in any molecular weight determination workflow is the calculation of the theoretical value from the molecular formula. This provides a precise benchmark against which experimental data can be compared.

Derivation of the Molecular Formula

-

Base Scaffold: The precursor, 1,2,3,4-tetrahydroisoquinolin-7-amine, has a molecular formula of C₉H₁₂N₂.[2]

-

Acetylation: The addition of an acetyl group (CH₃CO-) at the N-2 position displaces one hydrogen atom from the amine.

-

Calculation:

-

Start with C₉H₁₂N₂.

-

Subtract one Hydrogen: C₉H₁₁N₂.

-

Add the acetyl group (C₂H₃O): C₉₊₂H₁₁₊₃N₂O₁

-

Final Molecular Formula: C₁₁H₁₄N₂O

-

Calculation of Average and Monoisotopic Mass

Using the determined molecular formula, we can calculate the two most important mass values. The average molecular weight is calculated using the weighted average atomic masses of the constituent elements as they appear in nature. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) and is the value observed in high-resolution mass spectrometry.

| Parameter | Calculation | Result |

| Molecular Formula | C₁₁H₁₄N₂O | - |

| Average Molecular Weight | (11 x 12.011) + (14 x 1.008) + (2 x 14.007) + (1 x 15.999) | 190.24 g/mol |

| Monoisotopic Mass | (11 x 12.000000) + (14 x 1.007825) + (2 x 14.003074) + (1 x 15.994915) | 190.11061 Da |

Experimental Verification of Molecular Weight

While theoretical calculations are essential, they must be confirmed through rigorous experimentation. A dual-pronged approach using Mass Spectrometry and Elemental Analysis provides orthogonal data, leading to an unambiguous confirmation of the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry is the gold-standard technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[3] For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) is the preferred method.

Expertise & Causality: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during the ionization process. This is critical because it allows the intact molecule to be ionized—typically through protonation to form a molecular ion [M+H]⁺—without causing fragmentation. This ensures the primary peak observed in the mass spectrum corresponds to the mass of the entire molecule plus a proton, directly confirming its molecular weight.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. 1,2,3,4-Tetrahydroisoquinolin-7-amine | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] These compounds exhibit diverse pharmacological activities, including antiviral, antibacterial, antidiabetic, and antineoplastic properties.[1] This technical guide provides a comprehensive examination of a specific, functionalized THIQ derivative: 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, a validated synthesis protocol, reactivity profile, and its strategic importance as a chemical intermediate. The narrative emphasizes the causality behind its chemical behavior, providing a framework for its effective utilization in complex synthetic campaigns.

Nomenclature and Molecular Structure

The fundamental identity of a chemical compound is rooted in its structure. This compound is a bifunctional molecule, featuring a secondary amide within the heterocyclic ring and a primary aromatic amine on the fused benzene ring. This arrangement provides distinct reactive sites for further chemical modification.

-

IUPAC Name: 1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethan-1-one

-

Molecular Formula: C₁₁H₁₄N₂O

-

Parent Compound (Precursor): 7-Amino-1,2,3,4-tetrahydroisoquinoline[4]

-

CAS Number: 118744-64-6

Caption: Molecular structure of the title compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The introduction of the acetyl group significantly alters the properties compared to its parent amine, primarily by increasing polarity and introducing a hydrogen bond acceptor site.

| Property | Value | Source |

| Molecular Weight | 190.24 g/mol | (Calculated) |

| Melting Point | 98-100 °C | [5] |

| Appearance | Crystalline solid (predicted) | [5] |

| XLogP3 (Predicted) | 0.9 | (Predicted based on related structures) |

| Hydrogen Bond Donors | 1 (from the 7-amino group) | (Calculated) |

| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and ring nitrogen) | (Calculated) |

Synthesis and Purification

The synthesis of this compound is efficiently achieved through the selective N-acetylation of the heterocyclic nitrogen of its precursor, 7-amino-1,2,3,4-tetrahydroisoquinoline. The choice of acetylating agent and reaction conditions is critical to prevent acylation of the less nucleophilic aromatic amine.

Synthetic Rationale and Causality

The standard method for synthesizing the THIQ core involves acid-catalyzed cyclization reactions such as the Pictet-Spengler or Bischler-Napieralski reactions, which construct the heterocyclic ring from a β-phenylethylamine precursor.[6] Once the 7-amino-1,2,3,4-tetrahydroisoquinoline precursor is obtained, the key challenge is selective acetylation. The secondary amine of the THIQ ring is significantly more basic and nucleophilic than the aromatic amine at the 7-position. This differential reactivity allows for selective acylation under controlled conditions. Isopropenyl acetate serves as an effective and mild acetylating agent, which, upon reaction, generates acetone as a benign byproduct, simplifying workup.

Experimental Protocol: Selective N-Acetylation

The following protocol is adapted from established literature procedures.[5]

Step 1: Reaction Setup

-

To a round-bottom flask, add 7-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq, e.g., 2.5 g, 16.8 mmol).

-

Add ethyl acetate (approx. 12 mL/g of starting material, e.g., 30 mL) as the solvent.

-

Add isopropenyl acetate (approx. 1.2 eq, e.g., 2.0 mL).

Step 2: Reflux

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C).

-

Maintain reflux for 16 hours, monitoring the reaction progress by TLC or LC-MS if desired.

Step 3: Workup and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The resulting residue is purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add petroleum ether until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals of 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline by vacuum filtration.

This self-validating protocol yields the target compound with a sharp melting point of 98-100°C, indicative of high purity.[5]

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Stability

The reactivity of this molecule is governed by the interplay between the N-acetyl group and the aromatic amino group.

Reactivity of the N-Acetyl Tetrahydroisoquinoline Core

The acetyl group is strongly electron-withdrawing, which significantly impacts the reactivity of the heterocyclic system. It reduces the nucleophilicity of the nitrogen atom and deactivates the adjacent C-1 position towards certain reactions. For instance, studies on the parent N-acetyl-1,2,3,4-tetrahydroisoquinoline show very low yields in oxidative α-functionalization reactions.[1] This is attributed to the destabilization of the plausible iminium ion intermediate by the adjacent acetyl group.[1] This inherent stability makes the N-acetyl group an effective protecting group for the heterocyclic nitrogen during manipulations of the aromatic ring.

Reactivity of the 7-Amino Group

The primary aromatic amine at the C-7 position is a versatile functional handle for building molecular complexity. It can undergo a wide range of classical aromatic amine reactions:

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures will convert the amino group into a diazonium salt. This intermediate is highly valuable and can be subsequently displaced in Sandmeyer-type reactions to install a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

-

Acylation/Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form amides and sulfonamides, respectively. This is a common strategy for creating libraries of analogs for structure-activity relationship (SAR) studies.

-

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines.

Stability and Storage

As a solid amine derivative, the compound is expected to be relatively stable under standard laboratory conditions. For long-term storage, it is advisable to:

-

Store in a tightly sealed container to prevent oxidation and moisture absorption.[7]

-

Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents and direct sunlight.[8]

Spectroscopic Characterization Profile (Predictive)

While a full experimental spectrum is not publicly available, a predictive profile can be constructed based on the known spectroscopic behavior of its constituent functional groups and related structures.[9][10]

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

~2.1 ppm (singlet, 3H): Protons of the acetyl methyl group (CH₃-C=O).

-

~2.7-2.9 ppm (triplet, 2H): Protons at the C-4 position.

-

~3.6-3.8 ppm (triplet, 2H): Protons at the C-3 position.

-

~4.5-4.7 ppm (singlet, 2H): Protons at the C-1 position.

-

~5.0-6.0 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂).

-

~6.5-7.0 ppm (multiplet, 3H): Aromatic protons at C-5, C-6, and C-8.

-

-

IR Spectroscopy (KBr pellet or thin film):

Significance in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a strategic building block in drug discovery. The THIQ core is a proven pharmacophore, and this compound provides an ideal platform for generating novel derivatives for biological screening.

Strategic Utility:

-

Protected Core: The N-acetyl group serves as a stable protecting group, allowing chemists to perform extensive modifications on the 7-amino group without interfering with the heterocyclic nitrogen.

-

Vector for Diversity: The 7-amino group is a key point for diversification. By reacting it with a library of acids, sulfonyl chlorides, or other electrophiles, a large number of unique analogs can be rapidly synthesized.

-

Scaffold for Bioactive Molecules: Many potent pharmaceutical agents, including antihypertensives (Quinapril) and anticancer agents (Trabectedin), are based on the THIQ scaffold.[2] This compound allows researchers to explore novel chemical space around this validated core.

Caption: The THIQ scaffold is central to many drug classes.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. Based on safety data sheets for structurally related amines and amides, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[8]

-

Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

References

-

Marset, B., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. Available at: [Link]

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Mohamed, S. K., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules. Available at: [Link]

-

Wang, T., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Available at: [Link]

-

Wikipedia contributors. (n.d.). DOx. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine. PubChem Compound Database. Available at: [Link]

-

Mohamed, S. K., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available at: [Link]

-

SIELC Technologies. (2018). 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Acetyl-2-methyl-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]

-

Al-Taifi, E. A., et al. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3,4-Tetrahydroisoquinolin-7-amine | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine

This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from the readily available starting material, 1,2,3,4-tetrahydroisoquinoline. Each step is detailed with in-depth procedural instructions, mechanistic insights, and characterization data to ensure reproducibility and a thorough understanding of the chemical transformations involved.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in a wide array of natural products and pharmacologically active compounds.[1] The targeted substitution at the 7-position with an amine group, which is subsequently acetylated, offers a key handle for further molecular elaboration and the development of novel therapeutic agents.

Strategic Overview of the Synthesis

The synthesis of this compound is strategically designed as a four-step sequence. This pathway prioritizes the use of common laboratory reagents and techniques, while also addressing the critical aspect of regioselectivity in the aromatic substitution step.

The overall transformation can be visualized as follows:

Caption: Overall synthetic pathway.

Step 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline

The initial step involves the protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline via acetylation. This is a crucial manipulation as it deactivates the nitrogen towards electrophilic attack in the subsequent nitration step, thereby directing the substitution to the aromatic ring. The acetyl group also serves to moderate the activating effect of the amino group on the benzene ring, which can help to control the regioselectivity of the nitration.

Reaction:

Caption: N-Acetylation of the starting material.

Experimental Protocol:

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or under neat conditions, add a base like pyridine or triethylamine (1.2 eq.) at 0 °C.

-

Slowly add acetic anhydride or acetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography on silica gel to yield pure 2-acetyl-1,2,3,4-tetrahydroisoquinoline.

| Reagent/Solvent | Molar Ratio/Concentration | Key Role |

| 1,2,3,4-Tetrahydroisoquinoline | 1.0 eq. | Starting Material |

| Acetic Anhydride/Acetyl Chloride | 1.1 eq. | Acetylating Agent |

| Pyridine/Triethylamine | 1.2 eq. | Base/Acid Scavenger |

| Dichloromethane | - | Solvent |

Step 2: Regioselective Nitration of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

The second step is the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring. The directing effect of the N-acetyl group and the fused aliphatic ring favors substitution at the C7 position. Careful control of the reaction temperature is critical to prevent the formation of dinitro byproducts.

Reaction:

Caption: Regioselective nitration at the C7 position.

Experimental Protocol:

-

In a flask cooled to 0 °C, slowly add concentrated sulfuric acid to 2-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) with stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or flash column chromatography to obtain 2-acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline.

| Reagent | Concentration | Key Role |

| 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | 1.0 eq. | Substrate |

| Concentrated Nitric Acid | - | Nitrating Agent |

| Concentrated Sulfuric Acid | - | Catalyst/Dehydrating Agent |

Step 3: Reduction of the Nitro Group

The third step involves the reduction of the nitro group at the C7 position to an amine. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is generally clean and provides high yields. An alternative method is the use of a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium.

Reaction:

Caption: Reduction of the nitro group to an amine.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 2-acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 7-amino-2-acetyl-1,2,3,4-tetrahydroisoquinoline, which is often pure enough for the next step. If necessary, purification can be achieved by column chromatography.

| Reagent/Catalyst | Amount | Key Role |

| 2-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline | 1.0 eq. | Substrate |

| 10% Palladium on Carbon (Pd/C) | Catalytic | Catalyst |

| Hydrogen Gas (H₂) | Excess | Reducing Agent |

| Ethanol/Methanol | - | Solvent |

Step 4: N-Acetylation of 7-Amino-2-acetyl-1,2,3,4-tetrahydroisoquinoline

The final step is the selective N-acetylation of the newly formed primary aromatic amine at the C7 position to yield the desired product, this compound. This reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Reaction:

Caption: Final N-acetylation to yield the target compound.

Experimental Protocol:

-

Dissolve 7-amino-2-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in a suitable solvent like DCM or use neat conditions.

-

Add a base such as pyridine or triethylamine (1.2 eq.) and cool the mixture to 0 °C.

-

Slowly add acetic anhydride or acetyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

-

Work up the reaction as described in Step 1, including an aqueous wash, extraction, and drying of the organic layer.

-

Purify the final product by recrystallization or flash column chromatography to obtain pure this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Key Role |

| 7-Amino-2-acetyl-1,2,3,4-tetrahydroisoquinoline | 1.0 eq. | Substrate |

| Acetic Anhydride/Acetyl Chloride | 1.1 eq. | Acetylating Agent |

| Pyridine/Triethylamine | 1.2 eq. | Base/Acid Scavenger |

| Dichloromethane | - | Solvent |

Characterization Data of Key Intermediates and Final Product

Accurate characterization of all intermediates and the final product is essential for confirming the success of each synthetic step. Below is a summary of expected spectroscopic data.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | Signals for aromatic protons (multiplet, ~7.1-7.3), methylene protons of the tetrahydroisoquinoline core (triplets and multiplets, ~2.8-4.7), and a singlet for the acetyl methyl group (~2.2). | Signals for aromatic carbons, methylene carbons of the tetrahydroisoquinoline core, the acetyl carbonyl carbon (~169), and the acetyl methyl carbon. |

| 2-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline | Aromatic protons will show a downfield shift and a distinct splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. Methylene and acetyl protons will also be present. | Aromatic carbon signals will be shifted due to the electron-withdrawing nitro group. The carbon bearing the nitro group will be significantly deshielded. |

| 7-Amino-2-acetyl-1,2,3,4-tetrahydroisoquinoline | Aromatic protons will show an upfield shift compared to the nitro-intermediate. A broad singlet for the NH₂ protons will be observed. Methylene and acetyl protons will be present. | Aromatic carbon signals will be shifted upfield due to the electron-donating amino group. |

| This compound | Two distinct acetyl methyl singlets will be observed. The aromatic proton signals will be further shifted. A broad singlet for the amide NH proton will be present. | Two acetyl carbonyl signals and two acetyl methyl signals will be present in the spectrum. |

Note: Specific chemical shifts will vary depending on the solvent and the specific instrument used for analysis.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By following the outlined procedures and paying close attention to the reaction parameters, researchers can confidently synthesize this valuable compound for their drug discovery and development programs. The strategic use of protecting groups and the careful execution of each reaction step are key to achieving high yields and purity of the final product.

References

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). Molecules. [Link]

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). European Journal of Organic Chemistry. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2011). Molecules. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules. [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega. [Link]

Sources

An In-Depth Technical Guide to the Pictet-Spengler Reaction for the Synthesis of 2-Acetylated Tetrahydroisoquinolines

This guide provides a comprehensive technical overview of the Pictet-Spengler reaction, with a specific focus on its application for the synthesis of 2-acetylated tetrahydroisoquinolines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, practical execution, and its significance in the creation of medicinally relevant scaffolds.

Introduction: The Enduring Significance of the Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry.[1] It facilitates the synthesis of tetrahydroisoquinolines (THIQs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] This reaction is a special case of the more general Mannich reaction.[3] The resulting THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[4][5]

The introduction of an acetyl group at the 2-position of the tetrahydroisoquinoline ring system modulates the molecule's electronic and steric properties, which can significantly influence its biological activity and pharmacokinetic profile. This guide will focus on the synthesis of these N-acetylated derivatives, a process that typically proceeds through a highly reactive N-acyliminium ion intermediate.

The Core Mechanism: Understanding the N-Acyliminium Pictet-Spengler Reaction

The synthesis of 2-acetylated tetrahydroisoquinolines via the Pictet-Spengler reaction leverages the enhanced electrophilicity of an N-acyliminium ion. This variation allows the reaction to proceed under milder conditions and with a broader range of substrates compared to the classical Pictet-Spengler reaction.[3]

The reaction mechanism can be delineated into the following key steps:

-

Formation of the N-Acyliminium Ion: The reaction commences with the acid-catalyzed condensation of an N-acetyl-β-arylethylamine with an aldehyde. This initially forms a hemiaminal intermediate, which then dehydrates to generate a highly electrophilic N-acyliminium ion.[6] The acetyl group plays a crucial role in stabilizing this intermediate and increasing its reactivity.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This intramolecular cyclization is the key ring-forming step.[1]

-

Deprotonation and Rearomatization: The final step involves the loss of a proton from the aromatic ring, leading to the restoration of aromaticity and the formation of the stable 2-acetylated tetrahydroisoquinoline product.

Caption: Figure 1: Mechanism of the N-Acyliminium Pictet-Spengler Reaction.

Experimental Protocols and Methodologies

The successful execution of the N-acyliminium Pictet-Spengler reaction for the synthesis of 2-acetylated tetrahydroisoquinolines hinges on the careful selection of reagents, catalysts, and reaction conditions.

General Protocol for the Synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinolines

This protocol provides a general framework for the synthesis of 2-acetylated tetrahydroisoquinolines. The specific conditions may require optimization based on the reactivity of the substrates.

Step 1: Preparation of the N-acetyl-β-arylethylamine

If not commercially available, the N-acetyl-β-arylethylamine can be readily synthesized by treating the corresponding β-arylethylamine with acetic anhydride or acetyl chloride in the presence of a base.

Step 2: The Pictet-Spengler Cyclization

-

To a solution of the N-acetyl-β-arylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene, or acetonitrile), add the aldehyde (1.0-1.2 eq).

-

Add the acid catalyst (Brønsted or Lewis acid, see section 3.2 for details) to the reaction mixture.

-

Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-acetylated tetrahydroisoquinoline.

The Critical Role of the Catalyst: Brønsted vs. Lewis Acids

The choice of acid catalyst is paramount for the success of the N-acyliminium Pictet-Spengler reaction. Both Brønsted and Lewis acids can be employed, with the selection often depending on the nucleophilicity of the aromatic ring and the nature of the aldehyde.

-

Brønsted Acids: Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are commonly used.[1] They are effective in protonating the intermediate Schiff base to generate the reactive N-acyliminium ion. For less reactive substrates, stronger Brønsted acids or higher temperatures may be necessary.[2]

-

Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂), gold(III) chloride (AuCl₃), and silver triflate (AgOTf) can also catalyze the reaction.[3] They function by coordinating to the oxygen atom of the carbonyl group in the intermediate, thereby activating it towards cyclization.[7] Lewis acids are often preferred for substrates with acid-sensitive functional groups.

Caption: Figure 2: General Experimental Workflow.

Data Presentation: Substrate Scope and Reaction Efficiency

The versatility of the N-acyliminium Pictet-Spengler reaction allows for the synthesis of a diverse range of 2-acetylated tetrahydroisoquinolines. The following table summarizes representative examples, highlighting the influence of substituents on the aromatic ring and the aldehyde on the reaction outcome.

| Entry | N-Acetyl-β-arylethylamine | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-Acetyl-phenylethylamine | Formaldehyde | p-TsOH | Toluene | 110 | 12 | 75 |

| 2 | N-Acetyl-phenylethylamine | Acetaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 25 | 24 | 68 |

| 3 | N-Acetyl-(3,4-dimethoxyphenylethylamine) | Formaldehyde | TFA | CH₂Cl₂ | 0-25 | 4 | 92 |

| 4 | N-Acetyl-(3,4-dimethoxyphenylethylamine) | Benzaldehyde | p-TsOH | Toluene | 110 | 18 | 85 |

| 5 | N-Acetyl-tryptamine | Glyoxylic acid | TFA | CH₂Cl₂ | 25 | 6 | 88 |

Note: The data presented in this table are compiled from various literature sources and are intended to be representative. Actual yields may vary depending on the specific experimental conditions.

Characterization of 2-Acetylated Tetrahydroisoquinolines

The synthesized 2-acetylated tetrahydroisoquinolines should be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product. Key signals to identify include the acetyl protons (singlet around δ 2.0-2.2 ppm in ¹H NMR), the protons of the tetrahydroisoquinoline core, and the carbons of the heterocyclic and aromatic rings in the ¹³C NMR spectrum.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the amide carbonyl group (C=O) of the acetyl moiety, typically in the range of 1630-1660 cm⁻¹.[10]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to support the proposed structure.[11]

Applications in Drug Discovery and Development

The 2-acetylated tetrahydroisoquinoline scaffold is of significant interest in drug discovery due to its presence in a variety of biologically active molecules. The acetyl group can influence the compound's ability to interact with biological targets and can also improve its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Some of the reported biological activities of N-acyl tetrahydroisoquinoline derivatives include:

-

Anticancer agents: Certain N-acyl THIQs have shown promising activity as inhibitors of enzymes involved in cancer progression.[12]

-

Neurological disorders: The THIQ core is found in molecules that interact with receptors in the central nervous system, suggesting potential applications in the treatment of neurological and psychiatric disorders.[12]

-

Antimicrobial agents: N-acylated THIQs have been investigated for their antibacterial and antifungal properties.[5]

The Pictet-Spengler synthesis of 2-acetylated tetrahydroisoquinolines provides a versatile platform for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

The N-acyliminium variant of the Pictet-Spengler reaction is a powerful and reliable method for the synthesis of 2-acetylated tetrahydroisoquinolines. This guide has provided a detailed overview of the reaction mechanism, practical experimental protocols, the critical role of catalysis, and the importance of this structural motif in medicinal chemistry. By understanding the principles and methodologies outlined herein, researchers can effectively utilize this reaction to construct novel and complex molecules with the potential for significant therapeutic applications.

References

-

Wikipedia. Pictet–Spengler reaction. [Link]

- Biological activity of new heterocyclic compounds derived

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. 2020. [Link]

-

Synthesis of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline. PrepChem.com. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. Molecules. 2016. [Link]

-

Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. J. Am. Chem. Soc. 2014. [Link]

- The Pictet-Spengler Reaction. In: Peptidomimetics in Organic and Medicinal Chemistry.

-

Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Org. Lett. 2004. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. 2011. [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. J. Org. Chem. 2022. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv. 2021. [Link]

- ChemInform Abstract: Tandem N-Acyliminium/Pictet-Spengler/Intramolecular Diels-Alder Reaction: An Expedient Route to Hexacyclic Tetrahydro-β-carbolines. ChemInform. 2010.

-

1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]

-

Chiral Lewis Acid-Mediated Enantioselective Pictet-Spengler Reaction of N(b)-Hydroxytryptamine with Aldehydes. Org. Lett. 2005. [Link]

- Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems rel

-

Biological Activities of Tetrahydroisoquinolines Derivatives. J. Org. Pharm. Chem. 2023. [Link]

-

H NMR spectral data for alkaloids 1, 2 and 6 (500 MHz, D 2 O, , J in Hz) a. ResearchGate. [Link]

-

Solid-phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-acyliminium Pictet-Spengler Reaction. J. Org. Chem. 2005. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. 2021. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. mdpi.com [mdpi.com]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-phase synthesis of pyrroloisoquinolines via the intramolecular N-acyliminium Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine: Starting Materials and Strategic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, a tetrahydroisoquinoline core with an amino group at the 7-position and an acetyl group on the nitrogen, provides a versatile scaffold for drug discovery and development. This guide offers a comprehensive overview of the primary synthetic strategies for obtaining this molecule, with a detailed focus on the selection of starting materials and the rationale behind the chosen synthetic routes.

Two principal strategies emerge for the synthesis of the target molecule:

-

Late-Stage Functionalization: Construction of the 2-acetyl-1,2,3,4-tetrahydroisoquinoline core followed by nitration and subsequent reduction.

-

Convergent Synthesis: Utilization of a pre-functionalized starting material, namely 3-nitrophenethylamine, to build the tetrahydroisoquinoline ring system.

This guide will delve into the specifics of each approach, providing detailed protocols, comparative analysis, and field-proven insights to aid researchers in selecting the most suitable pathway for their needs.

Strategy 1: Late-Stage Functionalization via Nitration of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

This strategy involves the initial synthesis of the 2-acetyl-1,2,3,4-tetrahydroisoquinoline core, followed by electrophilic nitration to introduce the nitro group at the 7-position, and finally, reduction to the desired amine.

Starting Materials for the Tetrahydroisoquinoline Core

The synthesis of the unsubstituted 1,2,3,4-tetrahydroisoquinoline core is a well-established process. The most common and industrially scalable method is the Pictet-Spengler reaction .[1][2]

-

Starting Materials:

-

β-Phenylethylamine: A commercially available and relatively inexpensive starting material.

-

Formaldehyde source: Typically an aqueous solution of formaldehyde or a solid equivalent such as paraformaldehyde or 1,3,5-trioxane for anhydrous conditions.

-

The subsequent acetylation of the secondary amine of 1,2,3,4-tetrahydroisoquinoline is a straightforward and high-yielding reaction.

-

Starting Materials for Acetylation:

-

1,2,3,4-Tetrahydroisoquinoline: Synthesized as described above.

-

Acetylating Agent: Acetic anhydride or acetyl chloride are commonly used.

-

Synthetic Workflow: Strategy 1

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and pharmacology, forming the core of numerous alkaloids and synthetic compounds with significant biological activities.[1][2] The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. The title compound, 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine, incorporates two key functional groups: an N-acetyl group at the 2-position and an amino group at the 7-position. These modifications dramatically influence the molecule's electronic properties, conformation, and, consequently, its nuclear magnetic resonance (NMR) signature.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structure elucidation and characterization of complex heterocyclic molecules. We will delve into the theoretical underpinnings of the expected spectral features, present a robust experimental protocol, and conduct a detailed interpretation of the spectral data, supported by authoritative references.

Theoretical Considerations: Predicting the NMR Landscape

A priori analysis of the molecular structure is critical for predicting the NMR spectrum and guiding the subsequent interpretation. The structure of this compound presents several key features that dictate its spectral appearance.

-

The Tetrahydroisoquinoline Core: The aliphatic portion of the THIQ ring is conformationally flexible. The protons on C1, C3, and C4 will appear as distinct signals in the aliphatic region of the ¹H NMR spectrum.

-

The N-Acetyl Group: The introduction of an acetyl group at the nitrogen atom has profound electronic and conformational consequences. The lone pair of the nitrogen participates in resonance with the carbonyl group, creating a partial double bond character in the N-C(O) amide bond. This restricted rotation leads to the existence of rotamers (rotational isomers), which can cause signal broadening or even duplication of signals for nuclei in proximity to the amide bond (notably H-1, H-3, and the carbons of the heterocyclic ring).[3][4]

-

The 7-Amino Group: This strong electron-donating group significantly influences the electron density of the aromatic ring. Through resonance, it increases the shielding of the ortho (C6, C8) and para (C5) positions, causing their corresponding proton and carbon signals to shift upfield (to lower ppm values).

Based on these features, we can anticipate a complex but interpretable set of signals that provide a complete picture of the molecule's connectivity and conformation.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra suitable for full structural elucidation.

Workflow Overview

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively dissolves the polar compound and its residual proton signal (δ ~2.50 ppm) typically does not overlap with key analyte signals.[5] Furthermore, amine and amide protons are readily observable in DMSO-d₆.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

-

The probe must be tuned to the appropriate frequencies for ¹H and ¹³C.

-

An automated shimming routine should be executed to optimize the magnetic field homogeneity and achieve high-resolution spectra.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set to approximately 16 ppm to encompass all expected signals.

-

Number of Scans: 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 2 seconds between scans ensures proper T1 relaxation for quantitative integration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Spectral Width: Set to approximately 220 ppm.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-2048) is required.

-

Relaxation Delay: A 2-second delay is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum using the residual solvent peak of DMSO-d₆ (septet at δ = 39.52 ppm).[5]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

-

Spectral Analysis and Data Interpretation

The following sections detail the assignment of the signals in the ¹H and ¹³C NMR spectra. The presented data are representative for this class of compound. Due to the presence of rotamers, some signals, particularly for the protons at C1 and C3, may appear as two distinct sets of signals or as broadened peaks. For didactic clarity, this analysis will focus on the major rotamer.

Caption: Structure of this compound. (Atom numbering used for assignments may vary from IUPAC).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment. The key signals are assigned as follows:

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | 8.90 | s (br) | 1H | NH (Amide) | Not typically observed; shown for completeness if present. |

| B | 6.85 | d, J = 8.0 Hz | 1H | H-5 | Aromatic proton, doublet due to coupling with H-6. |

| C | 6.48 | dd, J = 8.0, 2.2 Hz | 1H | H-6 | Aromatic proton, doublet of doublets from coupling to H-5 and H-8. Shifted upfield due to ortho-amino group. |

| D | 6.42 | d, J = 2.2 Hz | 1H | H-8 | Aromatic proton, doublet from meta-coupling to H-6. Shifted upfield due to ortho-amino group. |

| E | 4.85 | s (br) | 2H | NH₂ | Broad singlet for the primary amine protons. Disappears upon D₂O exchange.[7] |

| F | 4.50 | s | 2H | H-1 | Deshielded by the adjacent nitrogen and the anisotropic effect of the amide carbonyl. Appears as a singlet. |

| G | 3.60 | t, J = 6.0 Hz | 2H | H-3 | Methylene protons adjacent to the amide nitrogen. Triplet due to coupling with H-4 protons. |

| H | 2.65 | t, J = 6.0 Hz | 2H | H-4 | Benzylic methylene protons. Triplet due to coupling with H-3 protons. |

| I | 2.05 | s | 3H | CH₃ (Acetyl) | Methyl protons of the acetyl group, appearing as a sharp singlet in a characteristic region.[8] |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom gives rise to a single peak.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 168.5 | C=O (Amide) | Carbonyl carbon in a typical amide environment.[9] |

| 145.2 | C-7 | Aromatic carbon attached to the electron-donating NH₂ group, significantly deshielded. |

| 135.1 | C-8a | Quaternary aromatic carbon. |

| 128.0 | C-5 | Aromatic CH carbon. |

| 124.0 | C-4a | Quaternary aromatic carbon. |

| 113.8 | C-6 | Aromatic CH carbon, shielded by the adjacent NH₂ group. |

| 112.5 | C-8 | Aromatic CH carbon, shielded by the adjacent NH₂ group. |

| 45.0 | C-1 | Aliphatic carbon adjacent to the amide nitrogen. |

| 41.5 | C-3 | Aliphatic carbon adjacent to the amide nitrogen. |

| 28.5 | C-4 | Benzylic aliphatic carbon. |

| 21.8 | CH₃ (Acetyl) | Methyl carbon of the acetyl group. |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra enables the unambiguous structural confirmation of this compound. The ¹H NMR spectrum is characterized by a distinct pattern for the substituted aromatic ring, influenced by the strong electron-donating amino group, and signals for the four unique proton environments in the heterocyclic ring and the N-acetyl group. The potential for observing rotamers due to restricted amide bond rotation adds a layer of complexity that, when recognized, provides deeper conformational insight. The ¹³C NMR spectrum complements this analysis by confirming the full carbon framework. This guide provides a robust framework for scientists to approach the NMR characterization of similarly complex and pharmacologically relevant molecules.

References

-

G. D. Cuny, "Fragment-based drug discovery," Methods in Molecular Biology, vol. 841, pp. 25-46, 2012. [Online]. Available: [Link]

-

A. M. M. Gaber, M. S. Abdel-Aziz, and A. S. El-Shafaei, "Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines," ACS Omega, vol. 6, no. 12, pp. 8556–8567, Mar. 2021. [Online]. Available: [Link]

-

N. R. Babij et al., "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry," Organic Process Research & Development, vol. 20, no. 3, pp. 661–667, Mar. 2016. [Online]. Available: [Link]

-

Chemistry LibreTexts, "Spectroscopy of Amines." [Online]. Available: [Link]

-

M. Dizdar et al., "Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes," Organic Communications, vol. 16, no. 4, pp. 197-203, 2023. [Online]. Available: [Link]

-

JEOL, "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." [Online]. Available: [Link]

-

J. Stádler et al., "Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid," Molecules, vol. 12, no. 5, pp. 1063-1074, May 2007. [Online]. Available: [Link]

-

J. Imrich et al., "Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid," Heterocycles, vol. 68, no. 1, p. 157, 2006. [Online]. Available: [Link]

-

Chemistry LibreTexts, "Interpreting C-13 NMR Spectra." [Online]. Available: [Link]

-

Y. Zhang et al., "Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction," Molecules, vol. 29, no. 1, p. 23, Dec. 2023. [Online]. Available: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. acgpubs.org [acgpubs.org]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

The Analytical Scientist's Guide to Mass Spectrometry of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed framework for the mass spectrometry analysis of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine, a molecule of interest in medicinal chemistry and drug development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key feature in a wide range of biologically active compounds.[1] This guide moves beyond a simple recitation of methods to offer a deep dive into the rationale behind the analytical choices, ensuring a robust and reliable characterization of this molecule. We will explore the foundational principles of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS). Furthermore, a proposed fragmentation pathway for this compound will be elucidated, providing a predictive framework for spectral interpretation. This document is intended to serve as a practical and authoritative resource for scientists engaged in the analysis of this and structurally related compounds.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] The inherent structural features of the THIQ nucleus allow for diverse functionalization, leading to compounds with potential therapeutic applications. The subject of this guide, this compound, incorporates this key scaffold, along with an N-acetyl group and an aromatic amine, making its precise and accurate analysis critical for pharmacokinetic studies, metabolite identification, and quality control in drug discovery and development.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the analysis of such small molecules in complex matrices due to its high sensitivity and selectivity.[2] This guide will provide the user with the necessary expertise to develop and validate a rigorous LC-MS/MS method for this compound.

Foundational Chemistry and Physicochemical Properties

A thorough understanding of the analyte's chemical and physical properties is paramount for developing a successful analytical method.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O | Inferred from precursor |

| Molecular Weight | 190.24 g/mol | Calculated |

| Precursor (amine) | 7-amino-1,2,3,4-tetrahydroisoquinoline | [3] |

| Precursor MW | 148.20 g/mol | [4] |

The presence of two nitrogen atoms, one in the tetrahydroisoquinoline ring and one in the aromatic amine, makes the molecule basic and thus amenable to positive mode electrospray ionization. The acetyl group adds a degree of polarity. The synthesis of the parent amine, 7-amino-1,2,3,4-tetrahydroisoquinoline, can be achieved, and subsequent acetylation yields the target compound.[3]

The Analytical Workflow: A Step-by-Step Guide

A robust analytical method is a self-validating system. The following workflow is designed to ensure accuracy, precision, and reproducibility.

Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.

Sample Preparation: The Foundation of Accurate Analysis

For samples in complex biological matrices like plasma or urine, proper preparation is crucial to remove interferences that can cause ion suppression or enhancement.[5]

Protocol 1: Protein Precipitation (for Plasma/Serum)

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50-100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.[5]

Protocol 2: Solid Phase Extraction (SPE) (for Urine/Plasma)

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample (e.g., diluted urine).

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Causality: The choice between protein precipitation and SPE depends on the required level of sample cleanup. Protein precipitation is faster but less clean, while SPE provides a cleaner extract, which can improve assay sensitivity and robustness.

Liquid Chromatography: Achieving Optimal Separation

Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the method of choice for separating the analyte from matrix components.

Table 1: Recommended LC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 or Phenyl-Hexyl, 2.1 x 50-100 mm, <3 µm | C18 provides good hydrophobic retention, while a phenyl-hexyl phase can offer alternative selectivity for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reverse-phase chromatography. |

| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 min | A gradient elution is necessary to elute the analyte with good peak shape and to clean the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |

| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility of retention times. |

| Injection Volume | 1 - 10 µL | Dependent on analyte concentration and instrument sensitivity. |

Expertise & Experience: A mobile phase containing formic acid is crucial for good chromatography and for ensuring the analyte is in its protonated form for efficient ESI.[6]

Mass Spectrometry: Detection and Quantitation

Electrospray ionization in positive ion mode (ESI+) is the preferred ionization technique for this molecule due to the presence of basic nitrogen atoms. Tandem mass spectrometry (MS/MS) provides the selectivity needed for quantitative analysis in complex matrices.

Table 2: Suggested MS Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogens are readily protonated. |

| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis. |

| Precursor Ion (Q1) | m/z 191.1 (M+H)⁺ | The protonated molecular ion. |

| Product Ions (Q3) | To be determined (see Section 4) | Characteristic fragments of the parent molecule. |

| Capillary Voltage | 3 - 4.5 kV | Optimizes the electrospray process.[7] |

| Source Temperature | 120 - 150 °C | Aids in desolvation. |

| Desolvation Gas | Nitrogen, 600 - 800 L/hr | Assists in solvent evaporation. |

| Cone Voltage | 20 - 40 V | Can be optimized to maximize the precursor ion intensity. |

| Collision Energy | 10 - 30 eV | Optimized for each MRM transition to achieve the most stable and intense fragment ion signal. |

Elucidating the Fragmentation Pathway: A Predictive Approach

A key aspect of a robust MS/MS method is the selection of unique and stable MRM transitions. Based on the known fragmentation of related structures, we can propose a likely fragmentation pathway for this compound.

The primary fragmentation routes for amines often involve alpha-cleavage.[8] For N-acetylated compounds, neutral losses of ketene (42 Da) or acetamide (59 Da) are common. The tetrahydroisoquinoline core can also undergo characteristic cleavages.

Caption: A proposed fragmentation pathway for protonated this compound.

-

Loss of Ketene (CH₂=C=O, 42 Da): A common fragmentation for N-acetylated compounds, leading to the formation of a protonated amine at m/z 149.1.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen in the tetrahydroisoquinoline ring is a characteristic fragmentation for this class of compounds. A retro-Diels-Alder type fragmentation of the tetrahydroisoquinoline ring could lead to a fragment at m/z 132.1.

-

Loss of the Acetyl Group: Cleavage of the N-acetyl bond can result in the loss of an acetyl radical (43 Da) to give a fragment at m/z 148.1.

Trustworthiness: The selection of at least two MRM transitions, one for quantitation and one for confirmation, is essential for method reliability and to minimize the risk of reporting false positives.

Data Analysis and Quantitation

For quantitative analysis, a calibration curve should be prepared by spiking known concentrations of the analyte and a constant concentration of an internal standard into a blank matrix. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Conclusion: A Framework for Confident Analysis

This guide provides a comprehensive and scientifically grounded framework for the mass spectrometry analysis of this compound. By understanding the underlying chemical principles and the rationale behind the analytical choices, researchers can develop and validate robust and reliable LC-MS/MS methods. The proposed workflow and fragmentation pathways serve as a strong starting point for method development and can be adapted for the analysis of other structurally related molecules. The principles of expertise, authoritativeness, and trustworthiness are embedded in this guide to empower scientists in their analytical endeavors.

References

-

Brondz, I. (2013). Mass Spectrometry in Drug Discovery and Development. InTech. [Link]

-

PrepChem. (n.d.). Synthesis of 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

SIELC Technologies. (2018). 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide. [Link]

-

Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026–3032. [Link]

-

LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

Ferreirós, N. (2013). Recent advances in LC-MS/MS analysis of Δ(9)-tetrahydrocannabinol and its metabolites in biological matrices. Bioanalysis, 5(21), 2713–2731. [Link]

-

PubChem. (n.d.). 7-Amino-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

-

Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

-

Bréard, D., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 270. [Link]

-

Celma, A., et al. (2019). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Journal of Chromatographic Science, 57(7), 617–623. [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). The Journal of Organic Chemistry. [Link]

-

Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. (2008). Rapid Communications in Mass Spectrometry. [Link]

-

Recent advances in LC-MS/MS analysis of Δ(9)-tetrahydrocannabinol and its metabolites in biological matrices. (2013). Bioanalysis. [Link]

-

The mass spectra of amines is dominated by alpha-cleavage which produces an alkyl radical on a resonance stabilized nitrogen containing cation. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. mjcce.org.mk [mjcce.org.mk]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Neuroprotective Potential of Tetrahydroisoquinoline Derivatives

Executive Summary

The escalating prevalence of neurodegenerative diseases, such as Parkinson's and Alzheimer's, presents a formidable challenge to global health. The complex, multifactorial nature of these disorders necessitates the development of therapeutic agents capable of engaging multiple pathological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a "privileged structure" in neuropharmacology due to its synthetic tractability and its presence in numerous biologically active natural products and clinical drugs.[1][2] This technical guide provides an in-depth exploration of the neuroprotective potential of THIQ derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the core synthetic strategies, elucidate the primary mechanisms of neuroprotection, analyze structure-activity relationships, and provide validated experimental protocols for their evaluation. Our focus is on the causality behind experimental choices and the establishment of self-validating systems to ensure scientific rigor.

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Pathological hallmarks include oxidative stress, neuroinflammation, mitochondrial dysfunction, protein misfolding and aggregation (e.g., amyloid-beta and tau), and excitotoxicity.[3] Current therapeutic strategies often provide only symptomatic relief and fail to halt the underlying degenerative processes. The THIQ scaffold offers a versatile platform for designing multi-target-directed ligands (MTDLs) that can simultaneously address several of these interconnected pathways, representing a more holistic therapeutic approach.[1]

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Neuropharmacology

The THIQ core, a fusion of a benzene ring and a partially hydrogenated pyridine ring, is structurally related to key neurotransmitters like dopamine and norepinephrine. This inherent bio-isosterism allows THIQ derivatives to interact with a variety of neurological targets. Furthermore, the THIQ structure is conformationally constrained yet allows for substitution at multiple positions, enabling fine-tuning of its pharmacological profile, including potency, selectivity, and blood-brain barrier (BBB) permeability.[4][5] Several endogenous THIQs, such as salsolinol, are found in the mammalian brain, suggesting a natural role in neuromodulation, although their contribution to pathology versus protection is context-dependent.[6]

Synthetic Strategies for Neuroprotective THIQ Derivatives

The construction of the THIQ core is primarily achieved through well-established cyclization reactions. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Reactions

-

Pictet-Spengler Condensation: This is the most common method, involving the acid-catalyzed condensation of a β-phenylethylamine with an aldehyde or ketone to form an intermediate iminium ion, which then undergoes intramolecular electrophilic cyclization.[1] The use of electron-donating groups on the phenyl ring of the phenylethylamine facilitates the cyclization step.[1] This reaction is highly versatile for producing 1-substituted THIQs.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel THIQ derivatives. This logical progression ensures that synthetic efforts are guided by biological activity from an early stage.

Caption: Generalized workflow for synthesis and screening of THIQ derivatives.